4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride
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Overview
Description
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride is a versatile compound with a molecular weight of 256.69 g/mol . It is known for its applications in various scientific fields, including pharmaceuticals, materials science, and biochemistry. The compound is characterized by its unique structure, which includes a benzoxazole moiety linked to a butanoic acid chain.
Preparation Methods
The synthesis of 4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride typically involves the reaction of 2-aminophenol with butanoic acid derivatives under specific conditions . The process may include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents that convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1,3-benzoxazol-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride can be compared with other benzoxazole derivatives, such as:
4-(Dimethylamino)butanoic acid hydrochloride: Known for its use in peptide synthesis.
Benzoxazole analogues: These compounds exhibit similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2613381-67-0 |
---|---|
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
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